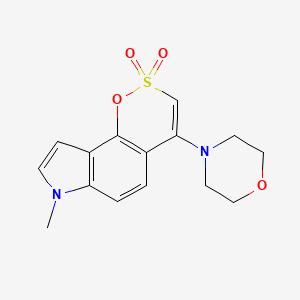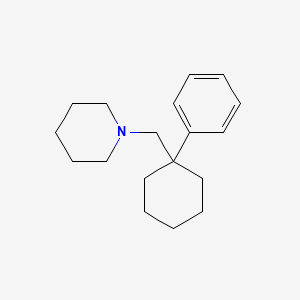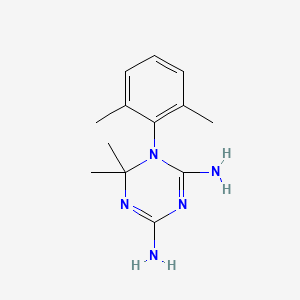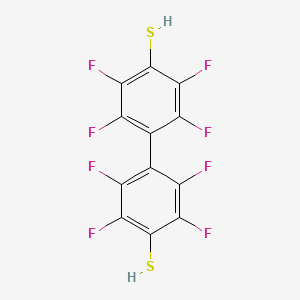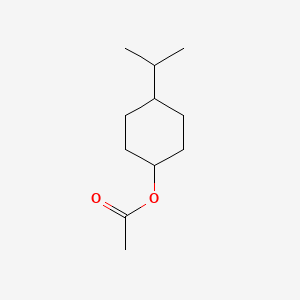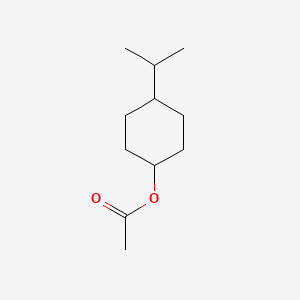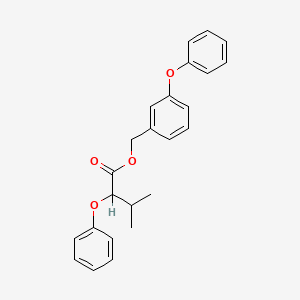
Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate is an organic compound with a complex structure that includes phenoxy and phenyl groups
Preparation Methods
The synthesis of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate typically involves multiple steps. One common method includes the use of Grignard reactions, where phenylmagnesium bromide reacts with an ester to form the desired product. The reaction conditions often require anhydrous environments and specific solvents like toluene or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form new products.
Scientific Research Applications
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate can be compared to other similar compounds, such as:
(3-phenoxyphenyl)methyl 3-methyl-2-phenylbutanoate: This compound has a similar structure but with different substituents, leading to variations in chemical properties and applications.
Phenoxyphenyl derivatives: These compounds share the phenoxyphenyl group and exhibit similar reactivity and uses in research and industry.
The uniqueness of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63402-82-4 |
|---|---|
Molecular Formula |
C24H24O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate |
InChI |
InChI=1S/C24H24O4/c1-18(2)23(28-21-13-7-4-8-14-21)24(25)26-17-19-10-9-15-22(16-19)27-20-11-5-3-6-12-20/h3-16,18,23H,17H2,1-2H3 |
InChI Key |
VDBYKZCRBWNMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


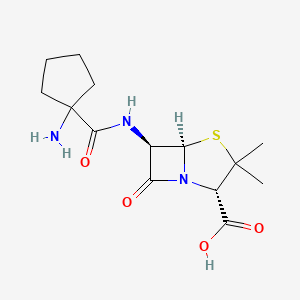
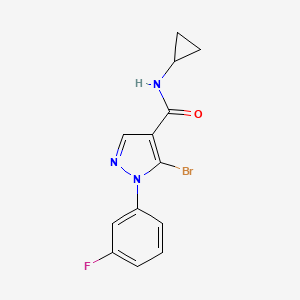
methanone](/img/structure/B12802724.png)

